Cas no 944780-22-7 (6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine)

6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 6-position and an amine-linked pyridin-2-ylmethyl moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for nucleophilic substitution, while the pyridine moiety contributes to coordination properties, making it useful in ligand design. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in developing kinase inhibitors or bioactive scaffolds. The compound's stability and synthetic accessibility further support its utility in high-value chemical transformations.
6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine structure
944780-22-7 structure
Product Name:6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
CAS No:944780-22-7
MF:C10H9ClN4
MW:220.65826010704
MDL:MFCD11120206
CID:2817995
PubChem ID:17607799
Update Time:2025-11-01

6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine
    • 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
    • 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
    • MDL: MFCD11120206
    • Inchi: 1S/C10H9ClN4/c11-9-4-5-10(15-14-9)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15)
    • InChI Key: XNRLHNFMMGHBAM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NCC1C=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 190
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.7

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6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine Related Literature

Additional information on 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine

Introduction to 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine (CAS No. 944780-22-7)

6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 944780-22-7, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The molecular framework of this compound consists of a pyridazine core, a chloro substituent, and a N-methylpyridine moiety, which collectively contribute to its unique chemical properties and biological activities.

The pyridazine ring is a key structural component that imparts specific electronic and steric properties to the molecule. Pyridazines are heterocyclic aromatic compounds that have been widely studied for their pharmacological potential. The presence of the chloro group at the 6-position of the pyridazine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry. Additionally, the N-methylpyridine substituent introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions and influence the compound's solubility and bioavailability.

Recent research has highlighted the importance of 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine in the development of new drugs targeting various diseases. The compound's structural motifs have been explored in the design of inhibitors for enzymes involved in metabolic pathways relevant to cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against kinases, which are critical targets in oncology research. The ability to modulate kinase activity has significant implications for the development of anticancer therapies.

The synthesis of 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group typically involves halogenation reactions, while the attachment of the N-methylpyridine moiety often requires nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies are essential for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

In vitro studies have provided valuable insights into the biological activity of 6-chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine. Researchers have observed that this compound interacts with various biological targets, including receptors and enzymes that play roles in signal transduction pathways. For example, preliminary data suggest that derivatives of this compound may inhibit pathways involved in tumor growth and angiogenesis. These findings have prompted further investigation into its potential as a lead compound for drug discovery programs.

The pharmacokinetic properties of 6-chloro-N-[pyridin-2-yl]methylpyridazin-3-amine are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical considerations in drug development. Preliminary pharmacokinetic studies indicate that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, suggesting its potential for further development into an oral therapeutic agent.

The impact of computational chemistry on the study of 6-chloro-N-[pyridin-2-yl]methylpyridazin-3-amine has been significant. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets. These computational approaches complement experimental data and provide a more comprehensive understanding of the compound's mechanism of action. Additionally, virtual screening methods have been employed to identify potential derivatives with enhanced activity or improved pharmacokinetic profiles.

The future prospects for 6-chloro-N-[pyridin-2-yl]methylpyr-3-am

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